2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363688
InChI: InChI=1S/C16H14ClN3O/c1-11-3-2-7-18-16(11)19-15(21)10-20-8-6-12-9-13(17)4-5-14(12)20/h2-9H,10H2,1H3,(H,18,19,21)
SMILES:
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol

2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC16363688

Molecular Formula: C16H14ClN3O

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide -

Specification

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
IUPAC Name 2-(5-chloroindol-1-yl)-N-(3-methylpyridin-2-yl)acetamide
Standard InChI InChI=1S/C16H14ClN3O/c1-11-3-2-7-18-16(11)19-15(21)10-20-8-6-12-9-13(17)4-5-14(12)20/h2-9H,10H2,1H3,(H,18,19,21)
Standard InChI Key UVGFFCJLNSXIIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Introduction

2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is classified as an indole derivative, which is known for its biological activity, particularly in the context of pharmacological properties.

Key Features:

  • Molecular Formula: Not explicitly provided in the available sources.

  • Molecular Weight: 263.7 g/mol.

  • Chemical Structure: The compound contains both indole and pyridine rings, contributing to its pharmacological properties.

Synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

The synthesis of this compound typically involves a multi-step process. While specific details for this compound are not extensively documented, similar indole derivatives are often synthesized through nucleophilic substitution reactions or coupling reactions involving amines and acetamides.

Synthesis Overview:

StepReaction TypeReagents
1Nucleophilic SubstitutionIndole derivatives, amines
2Coupling ReactionAcetamides, catalysts

Chemical Reactivity and Mechanism of Action

The chemical reactivity of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide can be explored through various reactions, including interactions with biological targets such as enzymes or receptors. The mechanism of action may involve modulation of signaling pathways or inhibition of specific enzymes, similar to other indole derivatives.

Potential Mechanisms:

  • Enzyme Inhibition: Interaction with enzymes to modulate biological pathways.

  • Receptor Modulation: Binding to receptors to influence cellular signaling.

Analytical Techniques

Relevant analyses for this compound include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular interactions.

Analytical Methods:

TechniquePurpose
Infrared SpectroscopyIdentify functional groups
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermine molecular structure and interactions

Applications and Future Research Directions

The applications of 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide are primarily focused on scientific research, particularly in medicinal chemistry. Further studies could explore its potential pharmacological properties and biological activities.

Future Research Directions:

  • Pharmacological Studies: Investigate potential therapeutic applications.

  • Biological Activity Assessment: Evaluate interactions with biological targets.

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